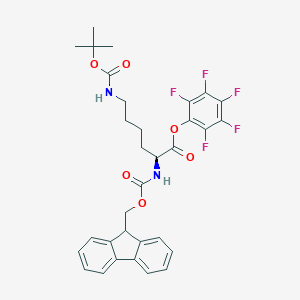

Fmoc-Lys(Boc)-OPfp

Description

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-OPfp is a key reagent specifically designed for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com SPPS, a methodology pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the first amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids one at a time. wikipedia.orgresearchgate.net This process involves repeated cycles of deprotection and coupling until the desired peptide sequence is assembled. biosynth.com The solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the purification process. luxembourg-bio.com

Within this framework, this compound serves as the protected and pre-activated building block for introducing a lysine (B10760008) residue into the peptide chain. sigmaaldrich.com Its structure is engineered to ensure that only the intended peptide bond is formed. The Nα-amino group is temporarily blocked, the Nε-amino group of the lysine side chain is semi-permanently blocked, and the C-terminal carboxyl group is activated for reaction. This allows for the specific and efficient elongation of the peptide chain in the C-terminus to N-terminus direction. biosynth.com

Orthogonal Protecting Group Strategy in Peptide Synthesis

The effectiveness of this compound is rooted in the principle of "orthogonality" in its protecting group strategy. peptide.comnih.goviris-biotech.de Orthogonal protection means that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. biosynth.comiris-biotech.deub.edu This allows for the selective deprotection of different functional groups at various stages of the synthesis. The Fmoc/tBu combination is one of the most widely used orthogonal schemes in modern SPPS. biosynth.compeptide.comiris-biotech.de

Interactive Data Table: Orthogonal Protection & Activation in this compound

| Group | Full Name | Target Functional Group | Role | Cleavage Condition |

|---|---|---|---|---|

| Fmoc | 9-fluorenylmethoxycarbonyl | Nα-amino group | Temporary Protection | Base (e.g., 20% piperidine in DMF) |

| Boc | tert-butyloxycarbonyl | Nε-amino group (Lysine side chain) | Semi-permanent Protection | Strong Acid (e.g., Trifluoroacetic acid) |

| OPfp | Pentafluorophenyl ester | Cα-carboxyl group | Carboxyl Activation | Nucleophilic attack by a free amine |

The Nα-amino group of the lysine is temporarily protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. luxembourg-bio.com This urethane-type protecting group is stable under acidic and neutral conditions but is readily cleaved under mild basic conditions. luxembourg-bio.comnih.gov In each cycle of SPPS, the Fmoc group is removed from the N-terminal amino acid of the growing peptide chain, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). peptide.comiris-biotech.de This deprotection step exposes a free α-amino group, which is then ready to be coupled with the next activated amino acid in the sequence.

Lysine possesses a second amino group, the ε-amino group, on its side chain, which is also nucleophilic and can cause unwanted side reactions, such as chain branching, if left unprotected. peptide.comnbinno.comopenaccesspub.org In this compound, this side chain is protected by the tert-butyloxycarbonyl (Boc) group. openaccesspub.orgpeptide.com The Boc group is stable to the basic conditions used for Fmoc removal, exemplifying the orthogonality of the strategy. peptide.com It remains on the lysine side chain throughout the entire chain assembly process and is only removed during the final step of the synthesis, which involves cleaving the completed peptide from the solid resin. peptide.com This final cleavage is typically performed under strong acidic conditions, using reagents like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

For a peptide bond to form efficiently, the carboxyl group of the incoming amino acid must be activated. luxembourg-bio.com In this compound, this is achieved by converting the carboxylic acid into a pentafluorophenyl (PFP) ester. sci-hub.se OPfp esters are highly reactive "active esters" due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxide a good leaving group. nih.govrsc.org This pre-activation allows for a rapid and clean coupling reaction with the newly deprotected N-terminal amine of the resin-bound peptide, forming the desired amide bond with minimal side reactions. highfine.com

Historical Context and Evolution of Protected Amino Acid Derivatives

The development of sophisticated reagents like this compound is the culmination of over a century of progress in peptide chemistry. The first synthesis of a peptide was reported by Emil Fischer in the early 1900s. nih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group, the first readily removable Nα-protecting group, which allowed for controlled, stepwise peptide synthesis in solution. wikipedia.orgnih.gov

The field was revolutionized in the 1960s by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), which dramatically simplified and accelerated the process. researchgate.netnih.gov The initial SPPS strategies relied on the Boc group for temporary Nα-protection and benzyl-based groups (Bzl) for side-chain protection, a scheme now known as Boc/Bzl chemistry. This method required repeated treatments with strong acid (TFA) for Nα-deprotection and very harsh conditions (e.g., anhydrous hydrogen fluoride, HF) for final cleavage. peptide.com

Comparative Analysis with Alternative Activated Esters in Peptide Synthesis

The activation of the carboxyl group is critical for efficient peptide bond formation. While this compound utilizes a pre-formed activated ester, several other methods exist.

Historically, other activated esters like p-nitrophenyl (ONp) esters were used, but they often exhibited slow reaction rates. Kinetic studies have shown that pentafluorophenyl esters are significantly more reactive; for instance, the relative coupling speed of OPfp esters is dramatically higher than that of pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively. highfine.com The use of pre-formed, crystalline, and stable Fmoc-amino acid-OPfp esters combines the high reactivity associated with symmetrical anhydrides with the superior stability and ease of handling of activated esters.

The most common modern alternative to using pre-formed activated esters is the in situ activation of Fmoc-amino acids at the time of coupling. This is achieved using coupling reagents, which are broadly categorized into carbodiimides (like DCC and DIC) and onium salts (phosphonium salts like PyBOP and aminium/uronium salts like HBTU and HATU). bachem.comsigmaaldrich.com These reagents react with the Fmoc-amino acid in the presence of an additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), to generate a highly reactive OBt or OAt active ester intermediate directly in the reaction vessel. sigmaaldrich.com

Interactive Data Table: Comparison of Carboxyl Activation Methods

| Activation Method | Reagent Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Pre-formed Pentafluorophenyl Esters | This compound | Highly reactive and stable; Crystalline and easy to handle; Avoids exposing resin to activating reagent; High purity of building block. nih.gov | Requires prior synthesis of the activated ester. nih.gov |

| In Situ Activation (Onium Salts) | HBTU, HATU, PyBOP | Very fast coupling rates; Convenient for automated synthesis; High efficiency for difficult couplings. sigmaaldrich.comthermofisher.com | Reagents can be expensive; Potential for side reactions (e.g., guanidinylation with aminium salts); Byproducts must be washed away. sigmaaldrich.com |

| In Situ Activation (Carbodiimides) | DCC, DIC + HOBt | Cost-effective; Widely used and well-established. sci-hub.st | Can form insoluble urea (B33335) byproduct (DCC); Slower than onium salts; Potential for racemization without additives. sci-hub.st |

| Pre-formed Nitrophenyl Esters | Fmoc-AA-ONp | Stable and easy to handle. | Slow reaction rates compared to modern methods. highfine.com |

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVSYQQDWNJRI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456808 | |

| Record name | Fmoc-Lys(Boc)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-98-2 | |

| Record name | Fmoc-Lys(Boc)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc Lys Boc Opfp and Its Derivatives

Synthetic Routes for Fmoc-Lys(Boc)-OPfp Precursors

The journey to this compound begins with the selective protection of the bifunctional amino acid, lysine (B10760008). This process ensures that the α-amino and ε-amino groups are masked, allowing for controlled and site-specific reactions during peptide synthesis.

Selective Protection of D/L-Lysine α-Amino and ε-Amino Groups

The orthogonal protection strategy is central to the utility of Fmoc-Lys(Boc)-OH, the direct precursor to the OPfp ester. This strategy allows for the differential removal of the protecting groups at various stages of peptide synthesis.

The initial step typically involves the protection of the ε-amino group of lysine with the acid-labile Boc group. This is commonly achieved by reacting lysine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate. The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 to 25°C. A more traditional method involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups of lysine, allowing for the selective acylation of the ε-amino group with Boc anhydride. pharm.or.jp

Following the protection of the ε-amino group, the α-amino group is then protected with the base-labile Fmoc group. This is typically accomplished by reacting the Nε-Boc-lysine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org The use of Fmoc-OSu is often preferred to minimize the formation of dipeptide impurities. nih.gov The resulting Fmoc-Lys(Boc)-OH is the key precursor for the subsequent esterification step.

Table 1: Key Reagents in the Synthesis of Fmoc-Lys(Boc)-OH

| Reagent | Role | Typical Reaction Conditions |

| L-Lysine | Starting amino acid | - |

| Di-tert-butyl dicarbonate (Boc₂O) | ε-amino group protection | Basic conditions (e.g., TEA), 0-25°C in THF |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | α-amino group protection | Basic conditions (e.g., NaHCO₃) |

| 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | α-amino group protection | Basic conditions, often preferred to reduce side reactions wikipedia.org |

| Copper(II) Sulfate (CuSO₄) | Temporary protection of α-amino and carboxyl groups | Used in older, traditional methods pharm.or.jp |

Formation of Activated Carboxyl Esters

To facilitate efficient peptide bond formation during SPPS, the carboxyl group of Fmoc-Lys(Boc)-OH is activated. The formation of a pentafluorophenyl (OPfp) ester is a widely employed strategy due to the high reactivity and stability of the resulting active ester. peptide2.com

The esterification is typically achieved by reacting Fmoc-Lys(Boc)-OH with pentafluorophenol (B44920) (Pfp-OH) in the presence of a coupling agent. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the OPfp group an excellent leaving group, thereby enhancing the acylating power of the carboxyl group. This pre-activation strategy allows for rapid and efficient coupling reactions during the demanding process of peptide chain elongation.

Optimized Reaction Conditions and Reagents for Esterification

The efficiency and purity of the final this compound product are highly dependent on the reaction conditions and the choice of reagents for the esterification step. Careful optimization of these parameters is crucial to maximize yield and minimize side reactions, such as racemization.

Role of Coupling Reagents (e.g., Carbodiimides)

Carbodiimides are the most common class of coupling reagents used for the synthesis of active esters. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently employed to facilitate the reaction between the carboxylic acid of Fmoc-Lys(Boc)-OH and pentafluorophenol.

The carbodiimide (B86325) activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, leading to the formation of the desired OPfp ester and a urea (B33335) byproduct (dicyclohexylurea (DCU) in the case of DCC). While effective, the use of DCC can be complicated by the formation of the insoluble DCU, which requires removal by filtration. DIC offers the advantage of forming a soluble urea byproduct, simplifying the workup procedure.

Solvent Systems and Temperature Control

The choice of solvent and precise temperature control are critical for a successful esterification. Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and ethyl acetate (B1210297) are commonly used to prevent hydrolysis of the activated ester.

The reaction is typically carried out at low temperatures, optimally between 0 and 5°C, to minimize the risk of racemization at the α-carbon of the lysine residue. Maintaining a low temperature throughout the reaction is essential for preserving the stereochemical integrity of the amino acid derivative, which is a critical quality parameter for its use in peptide synthesis.

Table 2: Optimized Conditions for the Esterification of Fmoc-Lys(Boc)-OH

| Parameter | Optimized Condition | Rationale |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | Efficiently activates the carboxyl group for esterification. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate | Anhydrous, aprotic solvents prevent hydrolysis of the active ester. |

| Temperature | 0-5°C | Minimizes racemization and other side reactions. |

| Reaction Time | 12-24 hours | Allows for complete conversion to the OPfp ester. |

Large-Scale and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of robust, efficient, and cost-effective processes. Industrial methodologies often focus on process intensification, automation, and waste reduction.

Continuous flow reactors are also being employed for the large-scale production of protected amino acids. These systems offer enhanced control over reaction parameters, improved heat and mass transfer, and the potential for automation, leading to higher yields and more consistent product quality. Furthermore, industrial processes often incorporate solvent recycling and recovery systems to improve the economic and environmental sustainability of the synthesis. Rigorous quality control measures, including HPLC and other analytical techniques, are implemented throughout the manufacturing process to ensure the high purity and stereochemical integrity of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and peptide synthesis, in general, seeks to minimize environmental impact and improve safety. biotage.com Key areas of focus include the use of greener solvents and the improvement of atom economy.

Traditionally, solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) have been staples in solid-phase peptide synthesis (SPPS). acs.org However, due to their hazardous nature, significant research has been dedicated to finding safer alternatives. biotage.comacs.org Propylene carbonate has been identified as a viable green polar aprotic solvent that can replace both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.org Other promising solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), which is derived from biomass. biotage.comacs.org Studies have shown that binary mixtures, such as DMSO/EtOAc and Anisole/NOP, can also serve as effective and less hazardous solvent systems. tandfonline.comgyrosproteintechnologies.com The use of 2-MeTHF, in particular, has been demonstrated to yield high crude purity with minimal racemization. biotage.com

Atom economy, a concept developed by Barry Trost, is another core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. skpharmteco.com Traditional peptide synthesis methods, which rely heavily on protecting groups and coupling agents, often have low atom economy. wikipedia.orgnih.govchemrxiv.org For instance, the use of Fmoc and Boc protecting groups, while essential for controlling the synthesis, contributes to waste as they are removed in subsequent steps. wikipedia.org Strategies to improve atom economy include the development of catalytic methods for amide bond formation and the use of N-carboxy anhydrides (NCAs), which can eliminate the need for certain protecting groups. wikipedia.orgnih.gov An economical, solvent-free method for peptide synthesis has been developed using lactams, which avoids condensation agents and results in high atom economy. nih.gov

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis

| Solvent | Type | Green Chemistry Consideration | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Hazardous, generates significant waste. | acs.orgrsc.org |

| N,N-Dimethylformamide (DMF) | Conventional | Hazardous, with toxicity concerns. | biotage.comacs.orgrsc.org |

| Propylene Carbonate | Green Alternative | Can replace DCM and DMF, less toxic. | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, less toxic than DMF. | biotage.comacs.org |

| Cyclopentyl Methyl Ether (CPME) | Green Alternative | Substantially less toxic than DMF. | biotage.com |

| γ-Valerolactone (GVL) | Green Alternative | Biomass-derived, ecofriendly. | acs.org |

| Anisole/NOP (75:25) | Green Alternative | Novel green solvent mixture. | tandfonline.com |

Mechanistic Investigations of Reactions Involving Fmoc Lys Boc Opfp

Computational and Theoretical Studies of Reactivity

Molecular Dynamics Simulations of Solvent Effects

The behavior and reactivity of activated amino acid derivatives, such as Fmoc-Lys(Boc)-OPfp, in peptide synthesis are significantly influenced by their surrounding solvent environment. Molecular dynamics (MD) simulations provide a powerful computational approach to investigate these solvent effects at a molecular level, offering insights into how solvent molecules interact with the solute, thereby modulating its conformation, stability, and ultimately its reactivity.

MD simulations model the time-dependent trajectory of atoms and molecules by numerically integrating Newton's equations of motion. By simulating the system in explicit or implicit solvent models, researchers can observe dynamic processes such as solvation, conformational changes, and the energetic landscape of chemical transformations. For this compound, understanding how different solvents affect the pentafluorophenyl (OPfp) ester group is crucial, as this moiety is responsible for activating the carboxyl group for amide bond formation.

Specific research has indicated that the choice of solvent can critically influence the conformation of the reactive ester. For instance, studies have noted that in Dimethylformamide (DMF), a polar aprotic solvent widely employed in solid-phase peptide synthesis (SPPS), the OPfp ester of this compound adopts a cisoid conformation. This specific conformation is characterized by a dihedral angle close to 0° . This particular spatial arrangement is understood to optimize the electrophilicity of the carbonyl carbon within the OPfp ester group, making it more susceptible to nucleophilic attack by the amine component during peptide coupling reactions .

While detailed quantitative MD studies specifically quantifying the solvent effects on the hydrolysis or coupling kinetics of the OPfp ester of this compound across a broad range of solvents are not extensively detailed in the publicly accessible literature, MD simulations in general can reveal critical aspects of solute-solvent interactions. These simulations can map the formation of solvation shells, monitor conformational ensembles, and provide insights into the free energy profiles of reactions. Studies on related amino acid derivatives have demonstrated that solvent properties, including polarity, hydrogen-bonding capacity, and viscosity, play a significant role in modulating the behavior of functional groups sci-hub.se. Therefore, MD simulations are instrumental in elucidating the precise role of solvents in facilitating efficient and stereospecific peptide bond formation with activated amino acid derivatives like this compound.

| Solvent | Observed Conformation of OPfp Ester | Implication for Reactivity | Citation |

| Dimethylformamide (DMF) | Cisoid ( dihedral ≈ 0°) | Optimizes electrophilicity for nucleophilic attack |

Table of Compounds Mentioned:

this compound

Dimethylformamide (DMF)

Advanced Applications and Strategies in Peptide Synthesis Utilizing Fmoc Lys Boc Opfp

Engineering Complex Peptide and Protein Architectures

The versatility of Fmoc-Lys(Boc)-OPfp extends to the synthesis of intricate peptide structures that go beyond linear sequences. Its dual protection strategy on the lysine (B10760008) residue allows for selective functionalization and branching, enabling the creation of complex architectures with tailored properties.

Synthesis of Branched Peptides

Lysine, with its two amino groups (α and ε), is an ideal amino acid for creating branching points in peptide synthesis. This compound is instrumental in this regard. The Boc group on the ε-amino group can be selectively removed under acidic conditions (e.g., TFA) after the main peptide chain is assembled, or it can be deprotected earlier if specific branching strategies are employed. This unmasked ε-amino group then serves as a site for the attachment of additional peptide chains, leading to the formation of branched peptides or peptide dendrimers bachem.comhighfine.com. For instance, in the synthesis of dendrimeric structures, this compound can be coupled to a core molecule, and subsequently, the Boc group can be removed to allow further peptide chain elongation from the lysine side chain highfine.com. This approach is crucial for creating multivalent peptide constructs used in drug delivery, diagnostics, and as immunogens bachem.com.

Incorporation of D-Amino Acids for Enhanced Stability

The synthesis of peptides containing D-amino acids is a common strategy to increase resistance to enzymatic degradation and improve pharmacokinetic profiles. While this compound itself is derived from L-lysine, it can be readily incorporated into peptide sequences that also contain D-amino acids. The OPfp ester activation ensures efficient coupling even in the presence of these non-natural amino acids, maintaining the integrity of both the D-amino acid and the lysine residue. The orthogonal protection of lysine allows for its presence in sequences alongside D-amino acids without interfering with the synthesis or stability of the D-amino acid residues sigmaaldrich-jp.com.

Production of Peptides with Post-Translational Modifications

Lysine residues are frequent sites for various post-translational modifications (PTMs) in proteins, such as acetylation, methylation, and ubiquitination. This compound is a key reagent for synthesizing peptides that mimic these modifications or serve as substrates for studying enzymes involved in these processes. The Boc group on the ε-amino group is acid-labile and can be selectively removed during the final cleavage step, exposing the ε-amino group for subsequent chemical modification. Alternatively, specialized lysine derivatives with pre-installed modifications (e.g., methylated or acetylated lysine) are available, often utilizing the Boc group for side-chain protection during synthesis, which can then be removed to reveal the modified lysine researchgate.net. For example, the synthesis of peptides containing monomethylated lysine (Fmoc-Lys(Boc,Me)-OH) or dimethylated lysine (Fmoc-Lys(Me2)-OH) relies on such protected lysine derivatives to study histone methylation researchgate.net. Similarly, the synthesis of acetylated lysine peptides can be achieved using Fmoc-Lys(Ac)-OH or by modifying a lysine residue after Boc deprotection.

Solid-Phase Peptide Synthesis (SPPS) Enhancements

This compound contributes significantly to the efficiency and reliability of SPPS, particularly in overcoming common synthetic challenges.

Automated Peptide Synthesis Platforms

This compound is a cornerstone in automated Solid-Phase Peptide Synthesis (SPPS) due to the inherent advantages offered by its pre-activated pentafluorophenyl ester group. nih.gov The OPfp ester activates the carboxyl terminus, enabling rapid and efficient amide bond formation with the growing peptide chain, a critical factor for high-throughput automated synthesis. nih.govsci-hub.se The use of preformed activated amino acid esters, such as Fmoc-amino acid OPfp esters, streamlines the automated process by eliminating the need for in-situ activation steps, thereby reducing the risk of side reactions and simplifying instrumentation. sci-hub.sepsu.edugoogle.com Pentafluorophenyl esters are recognized for their high reactivity and favorable stability, which contribute to faster coupling kinetics and a lower propensity for racemization, essential attributes for reliable automated peptide assembly. sci-hub.segoogle.comhighfine.comwikipedia.org Early research, notably by Atherton and Sheppard in 1985, demonstrated the successful application of Fmoc-amino acid OPfp esters in SPPS, achieving high purity (>90%) in the synthesis of a challenging decapeptide sequence. nih.govsci-hub.se The orthogonal protection strategy, with the base-labile Fmoc group for the α-amino terminus and the acid-labile Boc group for the ε-amino side chain, provides precise control over stepwise peptide chain elongation.

Solution-Phase Peptide Synthesis Applications

Beyond solid-phase methodologies, this compound also finds significant utility in solution-phase peptide synthesis, where its activated ester functionality promotes efficient coupling reactions. google.comniscpr.res.in The OPfp ester’s ability to facilitate rapid amide bond formation under mild conditions is particularly advantageous for synthesizing peptides in solution, especially when scalability or the handling of sensitive sequences is a concern. sci-hub.segoogle.comniscpr.res.inrsc.org A notable approach involves repetitive solution-phase synthesis using pentafluorophenyl active esters, where coupling amino acids and peptide acids to these esters in a THF/water solvent mixture allows for the isolation of high-purity peptide acid intermediates through controlled precipitation and selective extraction. acs.org This method can streamline operations and reduce the need for time-consuming neutralization steps compared to other solution-phase techniques. acs.org The inherent reactivity and stability of OPfp esters contribute to efficient coupling, with some studies reporting coupling times as brief as 30-45 seconds when employing microwave irradiation in solution-phase synthesis. niscpr.res.in

Synthesis of Modified Peptides and Peptidomimetics

This compound serves as a versatile building block for the synthesis of a wide array of modified peptides and peptidomimetics, enabling the introduction of specific functionalities and structural alterations.

Azapeptide Synthesis

Azapeptides, characterized by the replacement of an α-carbon atom in the peptide backbone with a nitrogen atom, represent a class of compounds with significant therapeutic potential. nih.govresearchgate.netresearchgate.net While this compound is a standard lysine derivative, its activated ester functionality is relevant to the synthetic methodologies employed in azapeptide preparation. google.comresearchgate.netresearchgate.netbiorxiv.org Azapeptide synthesis typically involves activating carbonyl-donating reagents to generate activated aza-building blocks, which are then coupled with hydrazines or the N-termini of peptides. researchgate.netresearchgate.net The reactivity profile of the OPfp ester aligns with that of other activated species utilized in forming the characteristic azapeptide bond. google.comresearchgate.netresearchgate.net Research has demonstrated the incorporation of Fmoc-protected lysine derivatives, such as in the synthesis of Fmoc-lysine-azamethionine dipeptides, highlighting the applicability of such building blocks in this field. google.com Furthermore, advancements in automated solid-phase azapeptide synthesis have utilized Fmoc-protected aza-amino acid benzotriazole (B28993) esters, underscoring the broader utility of activated Fmoc-amino acid derivatives in constructing these modified peptides. biorxiv.org

Peptide Thioester Synthesis

Peptide thioesters are indispensable intermediates for native chemical ligation (NCL), a powerful technique for assembling complex peptides and proteins. core.ac.ukfu-berlin.desigmaaldrich-jp.comnih.gov The pentafluorophenyl (OPfp) ester group exhibits high reactivity towards nucleophiles, making it well-suited for the formation of thioester linkages through reactions with thiols. sci-hub.sewikipedia.orgrsc.orgbachem.comgoogle.com Consequently, the OPfp ester moiety of this compound can readily react with a thiol to generate a peptide thioester. core.ac.ukgoogle.com Although thioesters can be sensitive to the basic conditions often used for Fmoc deprotection, established strategies, such as employing specialized resins or performing modifications post-peptide assembly, effectively mitigate these challenges. sigmaaldrich-jp.comnih.gov The inherent stability of OPfp esters relative to other activated esters, such as N-hydroxysuccinimide (NHS) esters, provides an advantage by reducing susceptibility to hydrolysis during conjugation reactions, which is beneficial for thioester formation. rsc.orgbachem.com Studies have successfully employed activated amino acid derivatives, including OPfp esters, in the synthesis of peptide thioesters, often utilizing specific linkers or resins to facilitate the process. sigmaaldrich-jp.comnih.govsigmaaldrich-jp.com

Peptides with Bioorthogonal Handles (e.g., azide-functionalized lysine derivatives)

Lysine residues are frequently modified to incorporate bioorthogonal handles, which are functional groups designed for selective reactions within biological systems without interfering with native biochemical processes. chemrxiv.orgchempep.comgoogle.comresearchgate.netiris-biotech.denih.gov this compound serves as a key precursor for introducing lysine into a peptide sequence. nih.govchemrxiv.org The Boc protecting group on the lysine side chain is acid-labile and can be selectively removed using trifluoroacetic acid (TFA) during the final cleavage step. nih.govchemrxiv.org Following Boc deprotection, the exposed ε-amino group of lysine becomes available for subsequent functionalization with various bioorthogonal moieties, such as azide (B81097) groups. nih.govacs.orgchemrxiv.org For instance, Fmoc-Lys(N₃)-OH is a specific derivative that directly introduces an azide handle onto a lysine residue. chempep.comiris-biotech.de A common strategy involves incorporating lysine using this compound, followed by selective Boc deprotection and subsequent azide conjugation, thereby creating peptides equipped with bioorthogonal handles. nih.govacs.orgchemrxiv.org These azide-functionalized lysine residues can then participate in bioorthogonal "click" reactions, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling precise labeling, conjugation, and the construction of complex biomolecules. chemrxiv.orgchempep.comresearchgate.netiris-biotech.denih.gov

Data Tables

Table 1: Comparative Reactivity of Pentafluorophenyl Esters in Coupling Reactions

| Ester Type | Relative Coupling Rate |

| OPfp | 111 |

| OPCP | 3.4 |

| ONp | 1 |

*Note: OPfp = Pentafluorophenyl ester, OPCP = Pentachlorophenyl ester, ONp = p-Nitrophenyl ester. Higher relative rates indicate faster coupling. highfine.com

Table 2: Orthogonal Protection Strategies for Lysine in Fmoc-SPPS

| Lysine Derivative | Side Chain Protection | Deprotection Conditions for Side Chain | Key Applications |

| This compound | Boc | Acidic (e.g., TFA) | General peptide synthesis, orthogonal deprotection of α- and ε-amino groups. |

| Fmoc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | Mild Acidic | Selective side chain modification, branched peptides. |

| Fmoc-Lys(Alloc)-OH | Alloc (allyloxycarbonyl) | Neutral (Pd catalyst) | Selective side chain modification, conjugation. |

| Fmoc-Lys(ivDde)-OH | ivDde | Mild (Hydrazine) | Selective side chain modification, bioconjugation, branched peptides; orthogonality to Fmoc and Boc. |

| Fmoc-Lys(N₃)-OH | Azide (N₃) | N/A (pre-installed handle) | Direct incorporation of bioorthogonal azide handle for click chemistry, bioconjugation. |

*References for Table 2: nih.govacs.orgchemrxiv.orgchempep.comiris-biotech.de

Table 3: Coupling Efficiency and Reaction Times of OPfp Esters in Peptide Synthesis

| Synthesis Method | Coupling Agent/Ester Type | Typical Reaction Time | Notes |

| Automated SPPS | Fmoc-AA-OPfp | ~1-2 hours | Rapid coupling, good purity (>90%), reduced racemization, suitable for automation. |

| Solution-Phase (Microwave) | Fmoc-AA-OPfp | 30-45 seconds | High-speed synthesis, good yields, free from racemization. |

| Solution-Phase (Repetitive) | Fmoc-AA-OPfp | Varies | Efficient isolation of intermediates, reduced operational steps. |

| General | OPfp Esters | Rapid | Generally faster than other activated esters, good stability against hydrolysis. |

*References for Table 3: nih.govsci-hub.segoogle.comniscpr.res.inrsc.orgacs.orgbachem.com

Compound Names

this compound

Fmoc-amino acid pentafluorophenyl esters

Fmoc-Lys(Boc)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Alloc)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Lys(N₃)-OH

Pentafluorophenyl (OPfp) ester

Nα-Fmoc (9-fluorenylmethyloxycarbonyl)

Nε-Boc (tert-butyloxycarbonyl)

Fmoc-amino acid benzotriazole esters

Fmoc-lysine-azamethionine dipeptides

NHS esters (N-hydroxysuccinimide esters)

Fmoc-Lys(Boc)-polystyrene resin

Fmoc-Cys(Trt)-polystyrene resin

Fmoc-Gly-OPfp

Fmoc-Aaa-OH (where Aaa is an amino acid)

Fmoc-Lys(4-N3-Z)-OH

Fmoc-Lys(Z(4-N3))-OH

Fmoc-pAzZLys

Fmoc-Lys(Z-4-N3)-OH

(2S)-6-(4-Azido-benzyloxycarbonylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid

N-epsilon-p-azidobenzyloxycarbonyl lysine

Fmoc-PABK

Role in Bioconjugation and Chemical Biology

Design and Synthesis of Peptide-Based Probes and Inhibitors

Fmoc-Lys(Boc)-OPfp is instrumental in the creation of peptide-based probes and inhibitors, which are essential for dissecting biological pathways and developing therapeutic strategies. The ability to incorporate lysine (B10760008) residues with protected side chains allows for the precise introduction of labels or functional groups at specific positions within a peptide sequence.

One significant application lies in the development of peptide-based probes for studying enzyme activity. For instance, this compound has been utilized in the synthesis of internally quenched fluorogenic substrates for mapping protease specificity pnas.org. In these studies, the lysine residue, after appropriate modification and coupling via its OPfp ester, serves as a crucial attachment point for fluorescent reporters. The OPfp ester's high reactivity ensures efficient coupling, while the orthogonal protection of the lysine side chain allows for selective labeling. Research has demonstrated that such probes, synthesized using this compound or its precursors, can be used to analyze enzyme activity and specificity, providing critical insights into biological processes pnas.orgnih.gov.

Furthermore, this compound is employed in the synthesis of peptide-based inhibitors . For example, it has been used in the preparation of Amaranthus α-amylase inhibitors (AAI), which are crucial for understanding carbohydrate metabolism and developing targeted therapies open.ac.uk. The synthesis of these inhibitors often involves solid-phase peptide synthesis (SPPS) where Fmoc-Lys(Boc)-OH (the precursor to the OPfp ester) is a key building block. The OPfp ester form facilitates efficient coupling to extend the peptide chain, leading to the synthesis of potent inhibitors.

Table 1: Inhibitory Activity of Peptide Hydroxamates

| Compound | Target | IC₅₀ (µM) |

| 14a | MMPs | 5.3 |

| 14b | MMPs | 41.8 |

| 14c | MMPs | 7.8 |

| 14d | MMPs | 4.8 |

The ability to precisely control the incorporation of lysine residues and subsequently functionalize them makes this compound invaluable for designing peptides that can selectively interact with biological targets, either as probes to report on molecular events or as inhibitors to modulate enzymatic or protein-protein interactions .

Development of Peptide Therapeutics and Vaccines

The precise synthesis of peptides is paramount for their application as therapeutics and vaccines. This compound plays a significant role by enabling the controlled assembly of peptide sequences, including those with modified lysine residues that can enhance stability, bioavailability, or targeting capabilities. The orthogonal protection strategy ensures that the lysine side chain remains protected during peptide elongation and can be selectively deprotected and functionalized later, for instance, with therapeutic payloads or targeting moieties. While direct examples of this compound in marketed therapeutics are not explicitly detailed in the provided search results, its utility in constructing complex peptide backbones and side-chain modifications is fundamental to the development pipeline of peptide-based drugs and vaccines . Its use allows for the creation of peptides with improved resistance to enzymatic degradation, a critical factor for therapeutic peptides aiming for prolonged in vivo half-life nih.gov.

Creation of Peptide-Based Materials and Biomaterials

Peptides are increasingly being explored for their self-assembly properties, leading to the development of novel peptide-based materials and biomaterials for applications ranging from tissue engineering to drug delivery. This compound facilitates the synthesis of peptides with specific sequences and functional groups that drive self-assembly into desired structures, such as hydrogels or nanofibers. The lysine side chain, once deprotected, can serve as a point for cross-linking or for attaching other functional molecules, thereby influencing the material's properties. The OPfp ester's reactivity ensures efficient peptide bond formation during the synthesis of these complex peptide building blocks .

Functionalization of Dendrimeric Structures with Peptides

Dendrimers, highly branched macromolecules, offer a unique scaffold for creating complex molecular architectures. The functionalization of dendrimers with peptides can impart specific biological activities or targeting capabilities. This compound is crucial in this context, as it allows for the controlled attachment of lysine-containing peptides to dendrimeric cores. The protected lysine side chain can be deprotected after peptide synthesis and then conjugated to the dendrimer, or the OPfp ester can be used to directly couple the peptide to functional groups on the dendrimer surface. This approach enables the creation of sophisticated peptide-dendrimer conjugates with potential applications in drug delivery and diagnostics.

Site-Specific Labeling and Conjugation Strategies

The precise placement of labels (e.g., fluorescent dyes, biotin, radioisotopes) or other molecules onto peptides is essential for various applications, including imaging, diagnostics, and biochemical assays. This compound is a key enabler of site-specific labeling strategies. The Boc-protected lysine side chain can be selectively deprotected under acidic conditions, exposing the ε-amino group for reaction with labeling reagents. This orthogonality ensures that labeling occurs specifically at the intended lysine residue, without affecting the N-terminus or other sensitive groups. For example, this compound has been used in the synthesis of peptides designed for fluorescence-based assays, where the lysine side chain serves as an attachment point for fluorophores pnas.orgnih.gov. The OPfp ester itself can also be utilized as a reactive handle for conjugation to other molecules, further expanding its utility in creating complex bioconjugates.

Impact on Drug Discovery and Protein Engineering

The availability of versatile building blocks like this compound has profoundly impacted drug discovery and protein engineering. In drug discovery, it accelerates the synthesis of peptide libraries for screening potential drug candidates, allowing for rapid exploration of structure-activity relationships. The ability to introduce modified amino acids, such as lysine with a protected side chain, enables the design of peptides with enhanced stability, altered pharmacokinetic profiles, or improved target binding affinity pnas.org. In protein engineering, it allows for the creation of novel peptide sequences or the modification of existing ones to impart new functions or improve performance. The efficiency and reliability of SPPS using such activated amino acid derivatives contribute to faster innovation cycles in both fields.

Analytical and Quality Control Methodologies for Fmoc Lys Boc Opfp in Research

Spectroscopic Characterization of Reaction Products (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the chemical identity and structure of Fmoc-Lys(Boc)-OPfp after synthesis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. While specific spectral data for the pentafluorophenyl ester is not readily published, data for the closely related precursor, Fmoc-Lys(Boc)-OH, offers a reference for the characteristic signals of the Fmoc, Boc, and lysine (B10760008) moieties. The addition of the OPfp group would primarily alter the chemical shifts of the alpha-carbon and its attached proton.

¹H NMR spectra would confirm the presence of protons associated with the fluorenyl (Fmoc), tert-butyl (Boc), and lysine backbone and side chain. Key expected signals are summarized in the table below, extrapolated from data on similar compounds.

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc and OPfp groups, and the aliphatic carbons of the lysine and Boc groups.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic CH | 7.2-7.9 | 121.0, 126.4, 128.3, 128.9 |

| Fmoc Aliphatic CH, CH₂ | 4.2-4.5 | 48.5, 68.1 |

| Lysine α-CH | ~4.1 | 55.7 |

| Lysine ε-CH₂ | ~3.0 | 41.5 |

| Lysine β,γ,δ-CH₂ | 1.2-1.9 | 24.5, 30.6, 32.8 |

| Boc (CH₃)₃ | ~1.4 | 28.9 |

| Boc Quaternary C | - | 80.4 |

| Fmoc C=O | - | 158.7 |

| Lysine C=O | - | 176.9 |

Note: The chemical shifts for this compound would show downfield shifts for the α-CH and carbonyl carbons due to the electron-withdrawing nature of the pentafluorophenyl ester.

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) is a common technique for analyzing such molecules. The expected molecular weight for this compound (C₃₂H₃₁F₅N₂O₆) is 634.59 g/mol sigmaaldrich.com. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ at approximately 635.6 m/z. Fragmentation patterns can also provide structural information, with characteristic losses of the Boc group (100 Da), the Fmoc group (178 Da), and the pentafluorophenol (B44920) group (184 Da).

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and detecting any impurities, such as unreacted starting materials or side products from the synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed.

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For Fmoc-amino acids, reversed-phase (RP) chromatography is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often acetonitrile and water with additives like trifluoroacetic acid (TFA).

Commercial suppliers of this compound typically specify a purity of ≥97.0% as determined by HPLC sigmaaldrich.com. The enantiomeric purity is also a critical parameter, as the presence of the D-isomer can lead to undesired side products in peptide synthesis. Chiral HPLC methods are used to ensure high enantiomeric excess, often exceeding 99.8% chemimpex.com.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) | rsc.org |

| Mobile Phase A | Water with 0.045% to 0.1% TFA or formic acid | scienceopen.comrsc.org |

| Mobile Phase B | Acetonitrile with 0.036% to 0.1% TFA or formic acid | scienceopen.comrsc.org |

| Gradient | Linear gradient, e.g., 5% to 95% B over a set time (e.g., 2-8 minutes) | scienceopen.comresearchgate.net |

| Flow Rate | 0.6-2.0 mL/min for HPLC; 0.2-0.61 mL/min for UPLC | rsc.orgresearchgate.net |

| Detection | UV at 220 nm or 262 nm | rsc.orgnih.govtandfonline.com |

| Column Temperature | Ambient or controlled at 40°C | scienceopen.comtandfonline.com |

Advanced Techniques for Monitoring Reaction Progress

Monitoring the progress of peptide synthesis reactions is crucial for optimizing coupling times and ensuring complete reactions, which in turn affects the purity of the final peptide.

A key advantage of using pre-formed pentafluorophenyl esters like this compound is that they enable the use of colorimetric methods for monitoring. Bromophenol blue (BPB) can be used as an indicator in the coupling step. BPB binds to free primary and secondary amines on the solid support, resulting in blue-colored resin beads. After a successful coupling reaction where the amine is acylated, the resin beads will turn yellow-orange, indicating the absence of free amines and the completion of the reaction rsc.org. This provides a simple, real-time, qualitative assessment of the coupling progress.

Another widely used technique for monitoring a critical step in SPPS is UV-Vis spectroscopy . The Fmoc protecting group has a strong UV absorbance. During the deprotection step, the cleaved Fmoc-piperidine adduct released into the solution can be quantified by its UV absorbance, allowing for real-time monitoring of the deprotection reaction's completeness.

More advanced, non-invasive techniques for real-time monitoring of the entire SPPS process are also being developed. One such method involves the use of a variable bed flow reactor . This technique monitors changes in resin swelling and shrinking by measuring pressure changes across the reactor bed. Successful amino acid coupling leads to resin swelling (peptide elongation), while on-resin aggregation can cause shrinking. This allows for real-time adjustments to the synthesis protocol to improve efficiency and yield rsc.orgresearchgate.netfu-berlin.de.

Standardization of Synthesis and Characterization Protocols

Standardization of synthesis and characterization protocols is essential for ensuring the lot-to-lot consistency and reliability of this compound. This involves establishing and adhering to strict standard operating procedures (SOPs) for all stages of production and quality control.

For the synthesis, this includes:

Purity of starting materials : Ensuring the Fmoc-Lys(Boc)-OH and pentafluorophenol used are of high purity.

Reaction conditions : Precise control over reaction temperature, time, and stoichiometry of reagents.

Work-up and purification : Consistent procedures for extraction, washing, and crystallization to remove impurities and unreacted reagents. Recrystallization from appropriate solvent systems is a common method to purify the final product ajpamc.com.

For characterization, standardization involves:

Validated analytical methods : Using fully validated HPLC/UPLC methods for purity and chiral purity assessment.

Reference standards : Comparison against a well-characterized reference standard for identity and purity confirmation.

Documentation : Detailed batch records and certificates of analysis that report the results of all quality control tests, including appearance, identity (IR), purity (HPLC), and optical rotation sigmaaldrich.com.

By implementing these rigorous analytical and quality control methodologies, researchers can be confident in the quality of the this compound they use, leading to more reliable and reproducible results in peptide synthesis.

Future Perspectives and Emerging Research Areas

Development of Novel Protecting Group Chemistries

The strategic use of protecting groups is fundamental to successful peptide synthesis. iris-biotech.debiosynth.com While the Fmoc/Boc combination in Fmoc-Lys(Boc)-OPfp is a cornerstone of solid-phase peptide synthesis (SPPS), research continues to explore new protecting groups to overcome existing limitations. acs.orgnih.gov

The ideal protecting group should be easily introduced, stable throughout the synthesis, and removable under specific conditions without affecting other parts of the peptide. biosynth.com The quest for "orthogonality," where protecting groups can be removed independently of each other, is a major driver of innovation. iris-biotech.de This allows for the synthesis of more complex and branched peptide architectures.

Current research focuses on developing protecting groups that are sensitive to different cleavage conditions, such as light or specific enzymes, offering greater control and milder deprotection steps. acs.org For instance, the development of novel Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl) groups has shown better performance than Fmoc in the synthesis of challenging peptide sequences. acs.org The exploration of such alternative protecting groups aims to enhance the efficiency and yield of peptide synthesis, particularly for long or difficult sequences. openaccessjournals.com

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Mild cleavage, allows for real-time monitoring. nih.gov |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Stable to a wide range of reaction conditions. acs.org |

| Benzyloxycarbonyl | Z | Catalytic hydrogenation, strong acid | Stable, crystalline derivatives. creative-peptides.com |

| Allyloxycarbonyl | Aloc | Palladium catalysis | Orthogonal to both Fmoc and Boc. acs.org |

Integration with Advanced Synthetic Technologies

The integration of this compound with advanced synthetic technologies is revolutionizing the speed and efficiency of peptide production. Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool, significantly accelerating coupling and deprotection reactions while often improving peptide purity. asymchem.com This technology, combined with automated peptide synthesizers, allows for high-throughput production with enhanced reproducibility. asymchem.com

Another significant advancement is the development of novel solid supports and linkers. These innovations aim to improve reaction kinetics, increase loading capacity, and facilitate the synthesis of complex peptides. For example, the use of ChemMatrix resin has been shown to be effective in greener solvent systems. acs.org Furthermore, advancements in liquid-phase peptide synthesis (LPPS) are providing alternative strategies, particularly for shorter peptides, that can be more cost-effective and generate less waste. asymchem.comambiopharm.com The development of techniques like group-assisted purification (GAP) peptide synthesis, which uses tags to facilitate purification, is making solution-phase methods more viable for a broader range of peptides. rsc.org

Exploration of New Biological and Biomedical Applications

The versatility of this compound as a building block is paving the way for the creation of peptides with novel biological and biomedical applications. The ability to selectively deprotect the Nα-Fmoc and Nε-Boc groups allows for the site-specific modification of lysine (B10760008) residues, leading to the development of a wide array of functionalized peptides. abyntek.com

These modified peptides are being explored for a variety of therapeutic and diagnostic purposes. nih.govnih.gov For instance, peptides can be conjugated to drugs for targeted delivery to cancer cells, or functionalized with imaging agents for diagnostic applications. abyntek.comacs.org The incorporation of non-natural amino acids, facilitated by flexible building blocks like this compound, can enhance the stability and bioactivity of synthetic peptides. asymchem.comabyntek.com

Table 2: Examples of Peptide Modifications and Their Biomedical Applications

| Modification | Example | Application | Reference |

| Drug Conjugation | Peptide-drug conjugates | Targeted cancer therapy | acs.org |

| Fluorescent Labeling | Peptides with attached fluorophores | Bioimaging and diagnostics | abyntek.com |

| PEGylation | Covalent attachment of polyethylene (B3416737) glycol | Increased drug half-life and stability | |

| Cyclization | Head-to-tail or side-chain cyclization | Improved stability and receptor binding | thieme-connect.de |

| Incorporation of D-amino acids | Peptides containing D-lysine | Increased resistance to enzymatic degradation |

Sustainable and Environmentally Conscious Peptide Chemistry

The pharmaceutical industry is increasingly focusing on "green chemistry" principles to reduce the environmental impact of manufacturing processes. nih.gov Peptide synthesis, particularly SPPS, has traditionally relied on large volumes of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org

A major push in the field is the development of greener solvent alternatives. Researchers are investigating the use of more benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-formylmorpholine (NFM). acs.org Propylene carbonate has also been identified as a promising green solvent for both solution- and solid-phase peptide synthesis. rsc.org Additionally, efforts are underway to develop solvent-free or reduced-solvent synthesis methods. rsc.org

Solvent recycling systems are also being implemented to minimize waste. ambiopharm.com Beyond solvents, the development of more atom-economical reagents and catalytic methods is a key area of research aimed at making peptide synthesis more sustainable. ambiopharm.com

Computational Design and Prediction of Peptide Synthesis Outcomes

The complexity of peptide synthesis, especially for long or aggregation-prone sequences, presents significant challenges. Computational tools are increasingly being employed to predict and optimize synthesis outcomes. mit.edu

Machine learning and deep learning models are being developed to analyze vast datasets from peptide synthesis experiments. nih.govacs.org These models can predict the efficiency of Fmoc deprotection and identify sequences that are likely to cause problems during synthesis. mit.edu By inputting a peptide sequence, these tools can provide a "synthesis score," helping researchers to anticipate and mitigate potential difficulties. acs.orgresearchgate.net

These predictive models can also be used to optimize synthesis protocols, for example, by suggesting alternative coupling reagents or reaction times for specific amino acid pairings. nih.gov This data-driven approach has the potential to significantly reduce the time and resources required for peptide synthesis, making the process more efficient and reliable. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.